N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that features a unique structure combining an indole moiety, a triazoloquinazoline core, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazoloquinazoline core through cyclization reactions. The final step involves the coupling of the indole and triazoloquinazoline intermediates with the propanamide group under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product. The use of automated synthesis equipment and continuous flow reactors can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The triazoloquinazoline core can be reduced under specific conditions to yield reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole and triazoloquinazoline positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation of the indole moiety may yield oxindole derivatives, while nucleophilic substitution can introduce various functional groups into the molecule.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.
Biology: It serves as a tool for studying biological processes, particularly those involving indole and triazoloquinazoline derivatives.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The triazoloquinazoline core may inhibit specific kinases or other signaling proteins, leading to downstream effects on cellular processes. The combined effects of these interactions contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound shares a similar propanamide group but has a furan ring instead of an indole and triazoloquinazoline core.
Disilane-bridged architectures: These compounds feature unique electronic properties due to the presence of Si-Si bonds, which differ from the C-C and C-N bonds in the target compound.
Uniqueness
The uniqueness of this compound lies in its combination of an indole moiety and a triazoloquinazoline core, which imparts distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C30H28N6O2 |
---|---|
Molecular Weight |
504.6 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-[5-oxo-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C30H28N6O2/c37-28(31-18-16-22-20-32-25-12-6-4-10-23(22)25)15-14-27-33-34-30-35(19-17-21-8-2-1-3-9-21)29(38)24-11-5-7-13-26(24)36(27)30/h1-13,20,32H,14-19H2,(H,31,37) |
InChI Key |
ITBKIFVKVXIHAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4CCC(=O)NCCC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
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